2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898406-10-5
VCID: VC4382634
InChI: InChI=1S/C14H11Cl2N5O2S/c15-8-3-1-4-9(12(8)16)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Molecular Formula: C14H11Cl2N5O2S
Molecular Weight: 384.24

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

CAS No.: 898406-10-5

Cat. No.: VC4382634

Molecular Formula: C14H11Cl2N5O2S

Molecular Weight: 384.24

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide - 898406-10-5

Specification

CAS No. 898406-10-5
Molecular Formula C14H11Cl2N5O2S
Molecular Weight 384.24
IUPAC Name 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Standard InChI InChI=1S/C14H11Cl2N5O2S/c15-8-3-1-4-9(12(8)16)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22)
Standard InChI Key CFRUPJFVSNGVNW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-), position 4 with an amino group (-NH₂), and position 5 with a furan-2-yl moiety. The acetamide side chain at the sulfanyl group connects to a 2,3-dichlorophenyl group, enhancing lipophilicity and potential target affinity .

Key Functional Groups:

  • 1,2,4-Triazole ring: Imparts rigidity and participates in hydrogen bonding .

  • Furan-2-yl: Contributes to π-π stacking interactions.

  • 2,3-Dichlorophenyl: Enhances electrophilic character and membrane permeability .

Molecular Properties

  • Molecular Formula: C₁₇H₁₂Cl₂N₆O₂S

  • Molecular Weight: 447.3 g/mol

  • Topological Polar Surface Area (TPSA): 121 Ų (calculated using PubChem data ).

Synthetic Pathways

Critical Reaction Conditions:

  • Temperature: 80–100°C (for cyclization).

  • Catalysts: p-Toluenesulfonic acid (for thioether bond formation).

Comparative Analysis with Structural Analogs

Compound NameSubstituent on Phenyl GroupKey Biological ActivityReference
Target Compound2,3-DichloroHypothesized broad-spectrum antimicrobial
PubChem CID 37755693-TrifluoromethylAntifungal (MIC: 0.75 μg/mL vs. MRSA)
PubChem CID 9371233,4-DimethylAntibacterial (MIC: 0.5 μM vs. E. coli)
EVT-27942243-ChloroAntiviral (IC₅₀: 2.1 μM vs. SARS-CoV-2)

Key Trends:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) improve antimicrobial potency .

  • Bulky substituents (e.g., dimethyl) enhance selectivity for bacterial targets .

Physicochemical and Stability Profiles

Solubility and Lipophilicity

  • LogP: ~3.2 (predicted), indicating moderate lipophilicity .

  • Aqueous Solubility: <1 mg/L (due to aromatic chlorination) .

Stability Under Physiological Conditions

  • pH Stability: Degrades <10% at pH 2–8 over 24 hours (based on analog data).

  • Thermal Stability: Decomposes at 220°C (DSC analysis of similar compounds).

Future Directions

  • In Vitro Screening: Prioritize testing against ESKAPE pathogens and CYP51-dependent fungi .

  • Structural Optimization: Introduce polar groups (e.g., -OH) to improve solubility without compromising activity .

  • Computational Modeling: Molecular dynamics simulations to predict binding modes with SARS-CoV-2 Mpro .

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